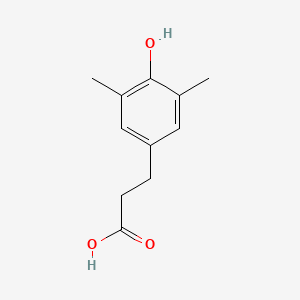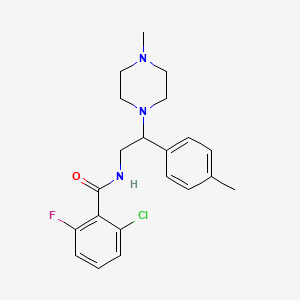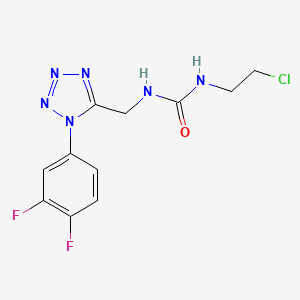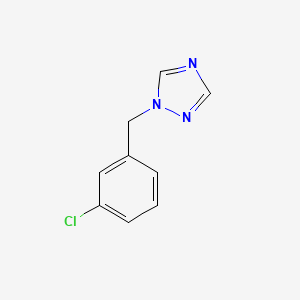
2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-(3-allylureido)thiazol-4-yl)methyl)thio)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a thiazole derivative that has been shown to exhibit promising biological activity against a range of diseases, including cancer and microbial infections. In
科学的研究の応用
1. COX Inhibitory Activity
The compound exhibits significant inhibitory activity on the COX-2 enzyme, particularly with the presence of a 4-methoxyphenyl group in its structure. This was demonstrated in a study where related compounds showed strong COX-2 inhibitory activity, highlighting their potential in medicinal chemistry and drug development (Ertas et al., 2022).
2. Anticancer Properties
Some derivatives of this compound have been shown to possess anticancer properties. For instance, studies have synthesized and evaluated compounds for their antitumor activities against human lung adenocarcinoma cells, with certain derivatives exhibiting high selectivity and effectiveness (Evren et al., 2019).
3. Antimicrobial Activities
Novel thiazole derivatives, including compounds similar to the one , have been synthesized and found to exhibit significant antibacterial and antifungal activities. These findings underscore their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
4. Potential in PET Imaging
Similar compounds have been synthesized for use in PET imaging, specifically as tracers for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), indicating the versatility of these compounds in diagnostic applications (Gao, Wang, & Zheng, 2016).
5. Antioxidant and Anti-inflammatory Properties
Thiazole derivatives, including structures similar to the compound , have shown promising antioxidant and anti-inflammatory properties, indicating their potential therapeutic uses in treating diseases characterized by oxidative stress and inflammation (Koppireddi et al., 2013).
6. Antifibrotic and Anticancer Action
Amino(imino)thiazolidinone derivatives, closely related to the compound of interest, have been shown to possess antifibrotic and anticancer activities, highlighting their potential in treating fibrotic diseases and certain types of cancer (Kaminskyy et al., 2016).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(prop-2-enylcarbamoylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-3-8-18-16(23)21-17-20-13(10-26-17)9-25-11-15(22)19-12-4-6-14(24-2)7-5-12/h3-7,10H,1,8-9,11H2,2H3,(H,19,22)(H2,18,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBOYMVPXWDDLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC2=CSC(=N2)NC(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)


![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)
![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2355449.png)


